

Dazcapistat (BLD-2660): An In-Depth Technical Review of its Investigational Indications

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Compound of Interest

Compound Name: Dazcapistat

Cat. No.: B3325815

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Abstract

Dazcapistat (formerly BLD-2660) is a potent, orally bioavailable small molecule inhibitor of calpains, a family of calcium-dependent proteases. Developed by Blade Therapeutics, **Dazcapistat** has been the subject of clinical investigation for a range of fibrotic and inflammatory conditions. This technical guide provides a comprehensive overview of the investigational indications for **Dazcapistat**, detailing its mechanism of action, preclinical data, and clinical trial findings. Quantitative data are summarized in structured tables, and key experimental protocols and signaling pathways are described to offer a complete picture of its development program. It is important to note that while **Dazcapistat** showed promise in early-stage trials, its development program has been discontinued by Blade Therapeutics in favor of other pipeline candidates.

Introduction

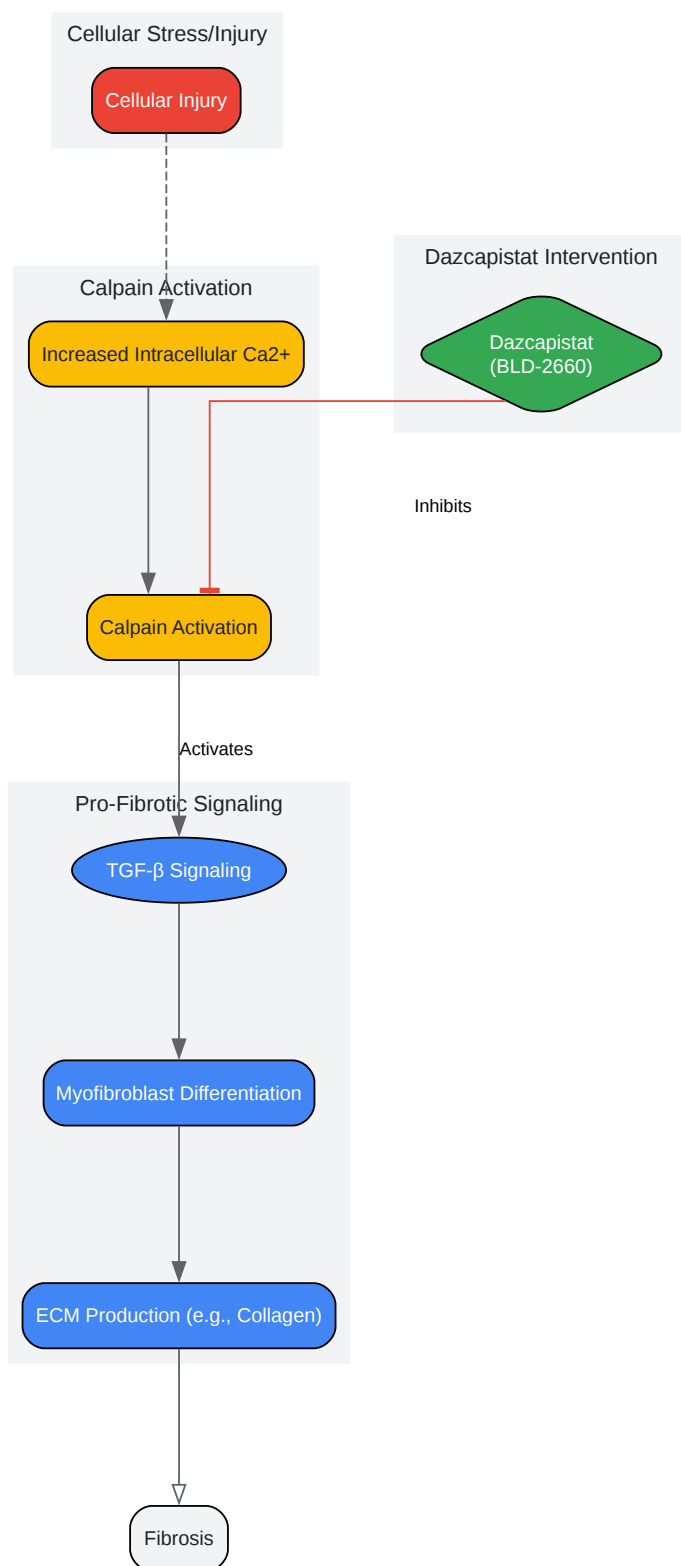
Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. Calpains are intracellular cysteine proteases that have been implicated in various cellular processes, including cell migration, proliferation, and apoptosis, all of which play a role in the fibrotic cascade.

Dazcapistat was designed to inhibit calpain activity, thereby targeting a key driver of fibrosis.

Mechanism of Action

Dazcapistat is a potent inhibitor of calpains 1, 2, and 9. By binding to the active site of these enzymes, **Dazcapistat** prevents the cleavage of their downstream substrates. This inhibition is believed to interfere with multiple pro-fibrotic signaling pathways.

Simplified Proposed Mechanism of Action of Dazcapistat in Fibrosis

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Caption: Proposed mechanism of **Dazcapistat** in inhibiting fibrosis.

Investigational Indications

Dazcapistat has been investigated in three primary indications, all of which have a significant fibrotic or inflammatory component.

COVID-19 Pneumonia

Rationale: The acute respiratory distress syndrome (ARDS) associated with severe COVID-19 is characterized by a "cytokine storm" and subsequent pulmonary fibrosis. By inhibiting calpain, **Dazcapistat** was hypothesized to reduce the inflammatory response and mitigate the development of lung fibrosis.

Clinical Development: Blade Therapeutics initiated a Phase 2, randomized, double-blind, placebo-controlled study (NCT04334460) to evaluate the safety and efficacy of **Dazcapistat** in hospitalized patients with COVID-19 pneumonia. The trial successfully enrolled 120 patients.

Experimental Protocol (Phase 2 - NCT04334460):

Parameter	Description
Study Design	Randomized, double-blind, placebo-controlled
Patient Population	Hospitalized adults with confirmed SARS-CoV-2 infection and pneumonia
Intervention	Dazcapistat (BLD-2660) or placebo, administered orally
Primary Outcome	To be determined from final study results
Secondary Outcomes	To be determined from final study results

Data: Specific quantitative data from this trial have not been publicly released. The discontinuation of the **Dazcapistat** program suggests the results may not have met the primary endpoints.

Idiopathic Pulmonary Fibrosis (IPF)

Rationale: IPF is a progressive and fatal lung disease characterized by the relentless formation of scar tissue in the lungs. Calpain activation is believed to be a key contributor to the pathogenesis of IPF.

Preclinical Data: Preclinical studies in animal models of pulmonary fibrosis demonstrated that **Dazcapistat** could reduce lung fibrosis.

Clinical Development: While Blade Therapeutics indicated that **Dazcapistat** was being investigated for IPF, specific clinical trial details for this indication are not publicly available. The company has since advanced a different molecule, cudetaxestat (BLD-0409), for the treatment of IPF.

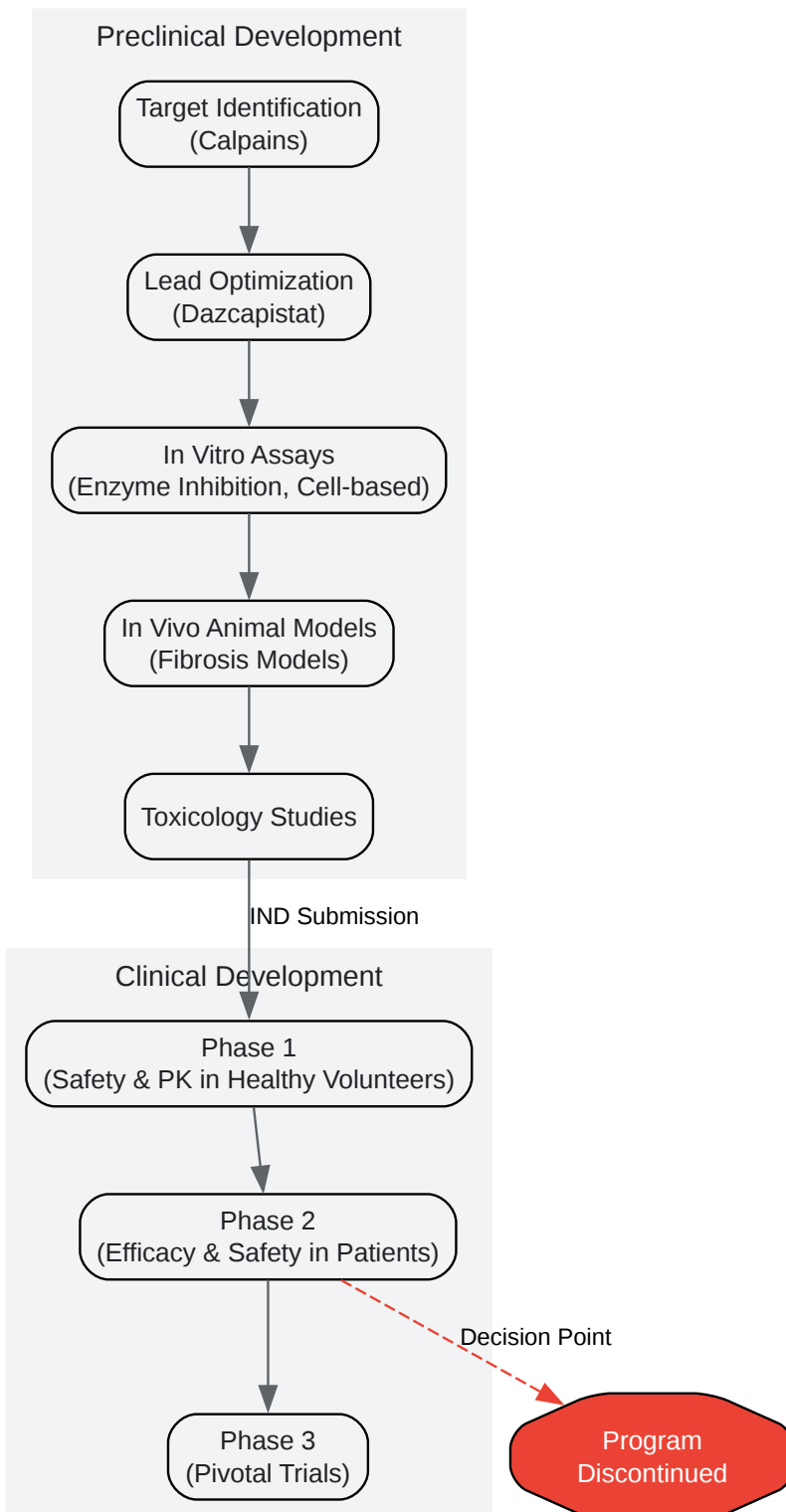
Scleroderma Interstitial Lung Disease (ILD)

Rationale: Scleroderma is a systemic autoimmune disease that can lead to fibrosis of the skin and internal organs, including the lungs (ILD). The underlying mechanism of fibrosis in scleroderma-ILD shares common pathways with IPF, making calpain inhibition a plausible therapeutic strategy.

Clinical Development: Similar to IPF, specific clinical trial information for **Dazcapistat** in scleroderma-ILD has not been disclosed.

Experimental Workflows

General Preclinical to Clinical Workflow for Dazcapistat

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Caption: A generalized workflow from preclinical to clinical development for **Dazcapistat**.

Summary of Quantitative Data

Due to the early termination of the **Dazcapistat** program, a comprehensive public dataset of quantitative clinical results is unavailable. Preclinical data from Blade Therapeutics indicated potent inhibition of calpains 1, 2, and 9 with IC50 values in the low micromolar range.

Parameter	Value	Source
Calpain 1 IC50	< 3 μ M	
Calpain 2 IC50	< 3 μ M	
Calpain 9 IC50	< 3 μ M	

Conclusion and Future Directions

Dazcapistat represented a targeted approach to treating fibrotic and inflammatory diseases by inhibiting calpain activity. While it progressed to Phase 2 clinical trials for COVID-19 pneumonia and was considered for IPF and scleroderma-ILD, Blade Therapeutics has since discontinued its development. This decision was likely based on a comprehensive evaluation of the clinical data and the comparative potential of other assets in their pipeline, such as cudetaxestat.

The investigation into **Dazcapistat** has, nevertheless, contributed valuable insights into the role of calpains in disease and the therapeutic potential of their inhibition. Future research in this area may build upon the lessons learned from the **Dazcapistat** program to develop next-generation calpain inhibitors with improved efficacy and safety profiles for the treatment of fibrotic and other debilitating diseases.

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